4-(2-amino-1,3-thiazol-4-yl)-N,N-diethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-(2-amino-1,3-thiazol-4-yl)-N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S2/c1-3-16(4-2)20(17,18)11-7-5-10(6-8-11)12-9-19-13(14)15-12/h5-9H,3-4H2,1-2H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVNBYUQZBKGPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-amino-1,3-thiazol-4-yl)-N,N-diethylbenzene-1-sulfonamide typically involves the formation of the thiazole ring followed by the introduction of the sulfonamide group. One common method involves the reaction of 2-aminothiazole with N,N-diethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps such as recrystallization or chromatography are optimized to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-amino-1,3-thiazol-4-yl)-N,N-diethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Tin(II) chloride, hydrogen gas with a catalyst.
Substitution: Various nucleophiles like amines, alcohols, or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of a nitro group results in the corresponding amine .
Scientific Research Applications
Antimalarial Activity
The primary application of this compound lies in its antimalarial properties . Research indicates that it effectively inhibits the growth of Plasmodium falciparum, the parasite responsible for malaria. The mechanism of action involves targeting specific proteins essential for the parasite's survival, thereby disrupting its membrane integrity and nutrient acquisition processes. This makes it a candidate for further development into therapeutic agents against malaria.
Antimicrobial Properties
In addition to its antimalarial effects, 4-(2-amino-1,3-thiazol-4-yl)-N,N-diethylbenzene-1-sulfonamide exhibits promising antimicrobial activity . Studies have shown that compounds with similar thiazole structures can inhibit various bacterial and fungal strains. The sulfonamide moiety enhances its potential as a broad-spectrum antimicrobial agent .
Drug Development and Synthesis
The synthesis of this compound typically involves multi-step reactions that ensure high purity and yield. These processes often utilize organic solvents under controlled conditions to optimize the final product's characteristics. The ability to modify its structure through synthetic pathways allows researchers to explore derivatives that may enhance its biological activity or reduce potential side effects.
Future Research Directions
Further studies are necessary to fully elucidate the pharmacological profile of this compound. This includes:
- Detailed interaction studies with biological targets.
- Exploration of its efficacy against other pathogens.
- Investigation into its safety profile and potential side effects when used therapeutically.
Mechanism of Action
The mechanism of action of 4-(2-amino-1,3-thiazol-4-yl)-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites . The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical properties of the target compound with its analogs:
Key Observations:
- Backbone Diversity : The target compound’s benzene-sulfonamide backbone distinguishes it from analogs like 7c (propanamide-oxadiazole) and 9c (benzamide-triazole). These structural differences influence target specificity; e.g., oxadiazole derivatives (7c) favor urease inhibition, while triazole-containing analogs (9c) target tyrosinase .
- Molecular Weight : The target compound (~338 g/mol) falls within the acceptable range for drug-like molecules, contrasting with larger analogs like Mirabegron (396 g/mol), which is clinically approved but may have different pharmacokinetic profiles .
Structure-Activity Relationships (SAR)
Notable Findings:
- Amino Group Modifications: Alkylation or acylation of the thiazole’s 2-amino group (as in W495 derivatives) significantly alters tyrosinase inhibition potency, with EC₅₀ values varying by substituent .
- Sulfonamide vs.
Biological Activity
4-(2-amino-1,3-thiazol-4-yl)-N,N-diethylbenzene-1-sulfonamide, also known as MMV009108, is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This compound features a thiazole ring, which is known for its diverse pharmacological effects. This article reviews the biological activity of this compound based on recent research findings, case studies, and relevant data.
- Chemical Formula : C21H25N3O2S
- Molecular Weight : 415.572 g/mol
- Structure : The compound includes a thiazole moiety linked to a benzene sulfonamide structure, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Tubulin Inhibition : Similar to other thiazole derivatives, this compound has shown potential as a tubulin inhibitor. It disrupts microtubule dynamics, which is crucial for cell division and proliferation. The compound's ability to inhibit tubulin polymerization suggests it may be effective against cancer cell lines by inducing cell cycle arrest .
- Enzyme Inhibition : This compound acts as an inhibitor of enzymes such as fructose-1,6-bisphosphatase and leukotriene A-4 hydrolase. These enzymes are involved in critical metabolic pathways and inflammatory responses, indicating potential applications in metabolic disorders and inflammatory diseases .
Antiproliferative Activity
A study evaluated the antiproliferative effects of several thiazole derivatives, including this compound. The results indicated that compounds with similar structures exhibited moderate to strong antiproliferative activity against various human cancer cell lines. The IC50 values ranged from 0.36 μM to 0.86 μM for the most active derivatives .
Antimicrobial Activity
Research has shown that thiazole derivatives possess significant antimicrobial properties. In particular, compounds with substitutions on the phenyl ring demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria. Although specific data on this compound's antimicrobial efficacy is limited, it can be inferred that its structural characteristics may confer similar properties .
Case Study 1: Cancer Cell Lines
In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in human cancer cell lines such as SGC-7901. The mechanism involves the disruption of microtubule dynamics leading to G2/M phase arrest in a concentration-dependent manner .
Case Study 2: Enzymatic Activity
The compound's inhibitory effect on leukotriene A-4 hydrolase was assessed in cellular models. The results indicated that it could significantly reduce the production of pro-inflammatory mediators, suggesting potential therapeutic applications in inflammatory diseases .
Q & A
Q. What are the optimized synthetic routes for 4-(2-amino-1,3-thiazol-4-yl)-N,N-diethylbenzene-1-sulfonamide, considering multi-step reaction conditions and purification methods?
Methodological Answer: The synthesis typically involves sequential functionalization of the benzene-sulfonamide core and thiazole ring assembly. A common approach includes:
- Step 1: Sulfonylation of a benzene precursor (e.g., 4-aminobenzenesulfonyl chloride) with diethylamine under basic conditions (e.g., NaHCO₃ in THF) to form the N,N-diethylsulfonamide intermediate.
- Step 2: Cyclocondensation of thiourea derivatives with α-haloketones (e.g., 2-bromoacetophenone) to construct the 2-amino-1,3-thiazole ring.
- Step 3: Coupling the thiazole moiety to the sulfonamide via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures is recommended for isolating high-purity products (>95%) .
Q. How can X-ray crystallography and spectroscopic methods confirm the molecular structure of this compound?
Methodological Answer:
- X-ray Crystallography: Co-crystallize the compound with a suitable solvent (e.g., DMSO) and collect data at low temperature (98 K) using Mo-Kα radiation. Refinement with software like SHELXL (R factor < 0.05) validates bond lengths/angles, particularly the dihedral angle between the thiazole and benzene rings .
- Spectroscopy:
Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?
Methodological Answer:
- MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Include sulfamethoxazole as a positive control .
- Time-Kill Kinetics: Monitor bacterial viability over 24 hours at 2× MIC to assess bactericidal vs. bacteriostatic effects .
- Cytotoxicity: Use mammalian cell lines (e.g., HEK-293) with MTT assays to determine selectivity indices (IC₅₀/MIC ratio >10 indicates safety) .
Advanced Research Questions
Q. What mechanistic insights exist for nucleophilic substitution reactions at the sulfonamide group in this compound?
Methodological Answer: The sulfonamide’s electron-withdrawing nature activates the benzene ring for electrophilic substitution. For example:
- Thiazole Coupling: Use Pd(PPh₃)₄ catalyst with boronic acid derivatives (e.g., 4-thiazolylboronic acid) in a Suzuki reaction (80°C, DMF/H₂O) to achieve regioselective C–C bond formation at the para position. Monitor by TLC and optimize ligand ratios to suppress homocoupling byproducts .
- Kinetic Studies: Employ stopped-flow UV-Vis spectroscopy to measure activation parameters (ΔH‡, ΔS‡) for substitution reactions with varying nucleophiles (e.g., NaN₃, KSCN) .
Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?
Methodological Answer:
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
Methodological Answer:
- Standardize Assays: Adopt CLSI guidelines for MIC testing to minimize variability in inoculum size, growth media, and endpoint criteria .
- Dose-Response Analysis: Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values, ensuring consistency in solvent controls (e.g., DMSO <1% v/v) .
- Meta-Analysis: Compare data across publications using standardized metrics (e.g., logP, pIC₅₀) and apply multivariate regression to identify confounding factors (e.g., bacterial strain mutations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
